3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine
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Overview
Description
3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine is an organic compound that features a trifluoromethyl group, a chloro group, and an amine group attached to a phenoxy-propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine typically involves the nucleophilic substitution reaction of 2-chloro-4-(trifluoromethyl)phenol with 3-chloropropan-1-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor technology to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and chloro groups but lacks the amine group.
3-(2-Chloro-4-(trifluoromethyl)phenoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness
3-(2-Chloro-4-(trifluoromethyl)phenoxy)propan-1-amine is unique due to the presence of both an amine group and a trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO/c11-8-6-7(10(12,13)14)2-3-9(8)16-5-1-4-15/h2-3,6H,1,4-5,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMWJSSSFJFGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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